molecular formula C13H19N3O B11371899 1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11371899
M. Wt: 233.31 g/mol
InChI Key: AXXOGMDZXSJARV-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-2-imidazolidinone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-2-imidazolidinone: A precursor used in the synthesis of 1,3-dimethyl-5-[(propylamino)methyl]-1,3-dihydro-2H-benzimidazol-2-one.

    Propylamine: Another precursor involved in the synthesis process.

    N,N-Dimethyl-1,3-diaminopropane: A compound with similar structural features and reactivity.

Uniqueness

This compound stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1,3-dimethyl-5-(propylaminomethyl)benzimidazol-2-one

InChI

InChI=1S/C13H19N3O/c1-4-7-14-9-10-5-6-11-12(8-10)16(3)13(17)15(11)2/h5-6,8,14H,4,7,9H2,1-3H3

InChI Key

AXXOGMDZXSJARV-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=C(C=C1)N(C(=O)N2C)C

Origin of Product

United States

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